3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is an organic compound with a complex structure that includes a chloro group, a phenyl group, and a phenylsulfonylmethyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-cyclohexen-1-one with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonylmethyl group can enhance binding affinity to specific proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-cyclohexen-1-one: Lacks the phenyl and phenylsulfonylmethyl groups.
5-Phenyl-2-cyclohexen-1-one: Lacks the chloro and phenylsulfonylmethyl groups.
2-[(Phenylsulfonyl)methyl]-2-cyclohexen-1-one: Lacks the chloro and phenyl groups.
Uniqueness
3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for further functionalization, while the phenylsulfonylmethyl group enhances binding interactions with biological targets.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-3-chloro-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDPSFMZLZAYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1Cl)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.